molecular formula C15H22N2O2 B2835660 Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1784019-93-7

Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2835660
CAS No.: 1784019-93-7
M. Wt: 262.353
InChI Key: ULUXSTQSQMDTLP-UHFFFAOYSA-N
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Description

“Tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a complex organic compound. It likely contains an aminomethyl group (-NH2CH2-) attached to a tetrahydroquinoline ring, which is further connected to a carboxylate group with a tert-butyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amino acids or their derivatives . For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

In organic synthesis, this compound serves as a precursor or an intermediate in the formation of complex molecules. For instance, its derivatives have been utilized in the synthesis of marine drug analogs, showcasing its relevance in the structural-activity relationship studies of antitumor antibiotics derived from tetrahydroisoquinoline natural products (Li et al., 2013). Moreover, related compounds have been developed as part of public-private partnerships aiming to discover new antimalarial drugs, highlighting its role in the rational design of therapeutic agents (O’Neill et al., 2009).

Catalysis and Material Science

In the realm of catalysis and material science, derivatives of tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate have been involved in the synthesis of new dioxo-molybdenum(VI) and -tungsten(VI) complexes, which were then assessed for their catalytic activities towards olefin epoxidation, suggesting potential for industrial applications (Wong et al., 2010).

Advanced Chemical Transformations

The compound has also facilitated advanced chemical transformations, such as the tert-butoxycarbonylation of acidic substrates, demonstrating its utility in chemoselective reactions under mild conditions, which is crucial for synthesizing protected amines and other functionalized molecules (Saito et al., 2006).

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-12-9-11(10-16)6-7-13(12)17/h6-7,9H,4-5,8,10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUXSTQSQMDTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784019-93-7
Record name tert-butyl 6-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
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